3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one
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Overview
Description
3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one is an organic compound belonging to the pyrrolidinone family. It has the molecular formula C5H6F2INO and a molecular weight of 261.01 g/mol . This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties.
Preparation Methods
One common synthetic route includes the reaction of a suitable pyrrolidinone precursor with fluorinating and iodinating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Addition Reactions: The fluorine atoms can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
- 3,3-Difluoro-5-(chloromethyl)pyrrolidin-2-one
- 3,3-Difluoro-5-(bromomethyl)pyrrolidin-2-one
- 3,3-Difluoro-5-(methyl)pyrrolidin-2-one
These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can significantly influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
3,3-difluoro-5-(iodomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2INO/c6-5(7)1-3(2-8)9-4(5)10/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPMEJUQDHZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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